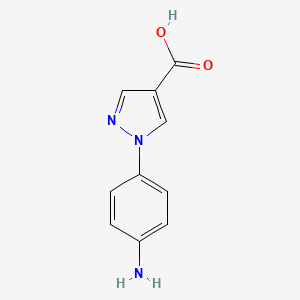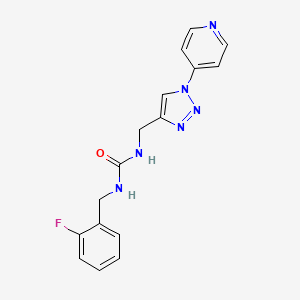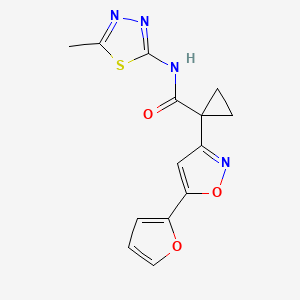![molecular formula C14H16F3N3 B2612858 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine CAS No. 847774-89-4](/img/structure/B2612858.png)
2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine” is a chemical compound that contains a pyrazol-3-amine group, a tert-butyl group, and a trifluoromethylphenyl group . It’s part of a class of compounds that have been found to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, is often used in the synthesis of these compounds . The synthesis also involves the use of a radical approach .Molecular Structure Analysis
The molecular structure of “2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine” is characterized by the presence of a pyrazol-3-amine group, a tert-butyl group, and a trifluoromethylphenyl group . The trifluoromethyl group (-CF3) is a key structural ingredient in many pharmaceutical compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine” often involve the protodeboronation of pinacol boronic esters . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Reactivity and Synthesis of Derivatives
The reactivity of pyrazolo[5,1-c][1,2,4]triazine derivatives, including those related to 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine, has been extensively studied. These compounds serve as key intermediates in the synthesis of a wide range of biologically active compounds due to their versatile pharmacologic actions. For instance, the acylation of amino groups in these derivatives leads to the formation of amides with potential biological activity, illustrating the compound's utility in medicinal chemistry (Mironovich & Shcherbinin, 2014).
Molecular Structure and Spectral Analysis
The synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine highlight its stability and potential for intramolecular charge transfer, which is crucial for developing materials with nonlinear optical properties. This aspect demonstrates the compound's relevance in materials science, especially in the context of creating advanced materials for optical applications (Tamer et al., 2016).
Catalytic Applications
Pyrazolyl compounds, including those derived from 2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine, have been investigated as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing their potential in green chemistry and materials science. These catalysts operate under relatively low CO2 pressures and solvent-free conditions, highlighting their efficiency and environmental friendliness in producing polymeric materials (Matiwane et al., 2020).
Green Chemistry Approaches
The protection of secondary amine in the substituted pyrazole derivative using green catalysts underscores the compound's role in facilitating the synthesis of anticancer compounds. This approach exemplifies the integration of green chemistry principles in the synthesis of biologically relevant molecules, minimizing environmental impact while maximizing yield and safety (2020).
Future Directions
The future directions for the study and application of “2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine” and similar compounds are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, such compounds are in increasing demand to maintain crop production and to develop new drugs .
properties
IUPAC Name |
2-tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N3/c1-13(2,3)20-12(18)8-11(19-20)9-4-6-10(7-5-9)14(15,16)17/h4-8H,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAKGHNWLDGHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-5-[4-(trifluoromethyl)phenyl]pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2612775.png)


![3-methyl-2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B2612778.png)
![[2-(Oxan-2-yloxy)cyclopentyl]methanol](/img/structure/B2612779.png)
![2-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2612782.png)
![[(1-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2612783.png)

![(NZ)-N-[2-(1-methylbenzimidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B2612787.png)


![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2612794.png)

